Superior Reactivity in Cross-Coupling: C-Br vs. C-Cl Bond Dissociation Energy
The aryl-bromine bond in Bis(4-bromophenyl)phosphine Oxide is significantly more reactive in palladium-catalyzed oxidative addition than the aryl-chlorine bond in its direct analog. The carbon-bromine bond dissociation energy (BDE) is approximately 80 kcal/mol, compared to roughly 95 kcal/mol for the carbon-chlorine bond, enabling cross-coupling with less forcing conditions [1]. This makes the bromo-derivative the preferred substrate for Suzuki, Heck, and other coupling reactions where functionalization is desired, as aryl chlorides are known to display sluggish or no reactivity under standard conditions [2].
| Evidence Dimension | Reactivity in Pd(0)-catalyzed oxidative addition |
|---|---|
| Target Compound Data | Aryl-Br Bond Dissociation Energy: ~80 kcal/mol; High reactivity [1] |
| Comparator Or Baseline | Bis(4-chlorophenyl)phosphine oxide: Aryl-Cl BDE ~95 kcal/mol; Low reactivity [1] |
| Quantified Difference | C-Br BDE is ~15 kcal/mol lower than C-Cl BDE |
| Conditions | General class-level reactivity trends for aryl halides with Pd(0) catalysts. |
Why This Matters
Researchers seeking to further functionalize the phosphine oxide backbone via cross-coupling must select the bromo-analog, as the chloro- and fluoro-analogs are significantly less reactive or inert under similar catalytic conditions.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL, 2007. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41, 4176-4211. View Source
